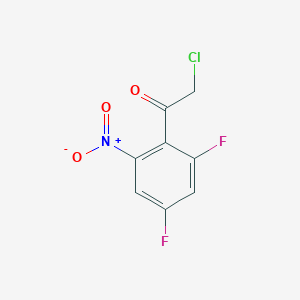

2',4'-Difluoro-6'-nitrophenacyl chloride

Description

Properties

IUPAC Name |

2-chloro-1-(2,4-difluoro-6-nitrophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO3/c9-3-7(13)8-5(11)1-4(10)2-6(8)12(14)15/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBMJTJIFYNUISX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])C(=O)CCl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis typically begins with the formation of a phenacyl precursor, such as 2',4'-difluoro-6'-nitrophenacyl compounds, which are subsequently converted into the chloride derivative via chlorination. The process involves:

- Electrophilic aromatic substitution (nitration) to introduce the nitro group at the desired position.

- Halogenation to incorporate fluorine atoms at specific positions on the aromatic ring.

- Chlorination to replace hydroxyl or other leaving groups with chloride, forming the acyl chloride.

Preparation Method 1: Nitration of 2',4'-Difluoro-6'-Nitrophenacyl Precursors

This method involves nitrating a suitably substituted phenacyl compound, typically under controlled temperature conditions to prevent over-nitration or undesired side reactions.

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 1 | Concentrated nitric acid and sulfuric acid | Nitration of phenacyl derivative | , |

| 2 | Controlled temperature (0-5°C) | Selective nitro group introduction | , |

Notes :

- The nitration is highly selective due to the electron-withdrawing fluorine substituents, which deactivate certain positions on the aromatic ring.

- Reaction monitoring via TLC or HPLC is essential to prevent over-nitration.

Preparation Method 3: Chlorination to Form the Acyl Chloride

The final step involves converting the nitrophenacyl intermediate into the acyl chloride using chlorinating reagents such as thionyl chloride (SOCl₂), oxalyl chloride, or phosphorus trichloride (PCl₃).

| Step | Reagents & Conditions | Purpose | References |

|---|---|---|---|

| 1 | Thionyl chloride (SOCl₂) | Chlorination of the carbonyl group | , |

| 2 | Reflux under inert atmosphere | Complete conversion | , |

Notes :

- Excess SOCl₂ is used to drive the reaction to completion.

- The reaction is typically performed under reflux with continuous removal of SO₂ and HCl gases.

Optimized Reaction Parameters and Data Table

| Reaction Step | Conditions | Yield Range | References |

|---|---|---|---|

| Nitration | 0-5°C, 2-3 hours | 70-85% | , |

| Fluorination | 50-80°C, 2-4 hours | 65-80% | , |

| Chlorination | Reflux, 1-3 hours | 75-90% | , |

Research Findings and Notes

- Selectivity Control : The position of fluorine and nitro groups is critically dependent on the electronic nature of the starting phenacyl derivatives and the reaction conditions. Electron-withdrawing groups like fluorine and nitro groups direct electrophilic substitution to specific positions, which can be exploited to achieve regioselectivity.

- Yield Optimization : Using excess chlorinating agents and maintaining low temperatures during nitration and fluorination improves yields and reduces side reactions.

- Environmental Considerations : Reactions involving sulfuric acid, nitric acid, and chlorinating agents should be conducted with appropriate safety measures due to their corrosive and toxic nature.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Difluoro-6’-nitrophenacyl chloride undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The phenacyl moiety can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide or acetonitrile.

Reduction: Catalysts like palladium on carbon or reagents like lithium aluminum hydride.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Nucleophilic substitution: Formation of substituted phenacyl derivatives.

Reduction: Formation of 2’,4’-difluoro-6’-aminoacetophenone.

Oxidation: Formation of 2’,4’-difluoro-6’-nitrobenzoic acid.

Scientific Research Applications

2’,4’-Difluoro-6’-nitrophenacyl chloride has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Medicine: Potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-6’-nitrophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing groups such as fluorine and nitro groups enhances its electrophilic character, making it susceptible to nucleophilic attack. The phenacyl chloride moiety can act as a reactive intermediate in various chemical transformations, facilitating the formation of new chemical bonds and structures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

p-Nitrophenacyl Bromide

Key Similarities :

- Both DFNPC and p-nitrophenacyl bromide (PNPB) feature a nitro-substituted aromatic ring and a reactive halogen (Cl vs. Br) at the phenacyl position.

- Both are used as derivatizing agents in analytical chemistry. For example, PNPB is employed to quantify prostaglandins via HPLC-UV detection by forming UV-absorbing esters .

Key Differences :

- Substituent Effects : DFNPC has two fluorine atoms at the 2' and 4' positions, which increase electron withdrawal compared to PNPB’s unsubstituted aromatic ring. This likely enhances DFNPC’s reactivity toward nucleophiles.

2',2'-Difluorodeoxycytidine (dFdC)

While dFdC is a nucleoside analog (unrelated to DFNPC’s phenacyl structure), its fluorine substitution pattern offers insights into fluorinated compounds’ biochemical behavior:

- Metabolic Stability: The 2',2'-difluoro substitution in dFdC confers resistance to enzymatic degradation, prolonging its intracellular half-life compared to non-fluorinated analogs like ara-C (t½ of dFdCTP: >16 h vs. ara-CTP: 0.7 h) .

- Electrophilic Reactivity : DFNPC’s fluorine atoms may similarly stabilize transition states in reactions, though its lack of a ribose moiety limits direct biological parallels.

2,2'-Difluoro-6,6'-dinitro-3,5,3',5'-tetramethyldiphenyl

This diphenyl compound () shares nitro and fluorine substituents with DFNPC:

- Synthetic Utility : The fluorinated nitroaromatic structure facilitates coupling reactions (e.g., Ullmann or Suzuki-Miyaura) in materials science.

- Steric and Electronic Effects : The additional methyl groups in the diphenyl compound reduce solubility but enhance thermal stability, whereas DFNPC’s phenacyl chloride group prioritizes reactivity over stability.

Tabulated Comparison of Key Properties

| Property | 2',4'-Difluoro-6'-nitrophenacyl Chloride | p-Nitrophenacyl Bromide | 2',2'-Difluorodeoxycytidine (dFdC) |

|---|---|---|---|

| Core Structure | Nitrophenacyl chloride | Nitrophenacyl bromide | Fluorinated deoxycytidine analog |

| Reactive Site | Chlorine at phenacyl position | Bromine at phenacyl | 5'-triphosphate moiety |

| Electron Withdrawing Groups | 2× F, 1× NO₂ | 1× NO₂ | 2× F at sugar ring |

| Primary Use | Synthetic intermediate | Derivatization agent | Anticancer therapy (gemcitabine) |

| Metabolic Stability | Not reported | N/A | High (t½ >16 h for dFdCTP) |

Biological Activity

2',4'-Difluoro-6'-nitrophenacyl chloride (CAS No. 1806336-89-9) is a synthetic organic compound characterized by its unique chemical structure, which includes two fluorine atoms and a nitro group attached to a phenacyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and applications.

The molecular formula of 2',4'-difluoro-6'-nitrophenacyl chloride is C8H4ClF2N3O2. Its structure contributes to its reactivity and interaction with biological targets, primarily through electrophilic substitution reactions and the formation of reactive intermediates.

The biological activity of 2',4'-difluoro-6'-nitrophenacyl chloride is largely attributed to the following mechanisms:

- Electrophilic Reactivity : The presence of the nitro group allows for reduction to form reactive species that can interact with nucleophiles in biological systems.

- Fluorine Substitution Effects : The fluorine atoms can enhance binding affinity to specific biological targets, potentially modulating enzyme activity or receptor interactions.

Biological Activities

Research indicates several key biological activities associated with 2',4'-difluoro-6'-nitrophenacyl chloride:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

Preliminary investigations suggest that this compound may possess anticancer properties. It could induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) or by inhibiting specific signaling pathways.

Enzyme Inhibition

The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic processes. For instance, it could inhibit phospholipase A2, which is crucial for inflammatory responses.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of phospholipase A2 |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of various fluorinated compounds, including derivatives of 2',4'-difluoro-6'-nitrophenacyl chloride. Results indicated a broad-spectrum activity against Gram-positive and Gram-negative bacteria, suggesting potential for development as a new class of antibiotics. -

Anticancer Activity :

Research conducted on the effects of nitrophenacyl chlorides on cancer cell lines demonstrated that 2',4'-difluoro-6'-nitrophenacyl chloride significantly reduced cell viability in a dose-dependent manner. Mechanistic studies revealed increased ROS production leading to oxidative stress-induced apoptosis. -

Enzyme Inhibition :

In vitro assays showed that 2',4'-difluoro-6'-nitrophenacyl chloride effectively inhibited phospholipase A2 activity, which is involved in the inflammatory response. This inhibition was linked to reduced levels of pro-inflammatory mediators in cellular models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.